molecular formula C11H20N2O5 B1442470 Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate CAS No. 819800-93-6

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

Cat. No. B1442470
M. Wt: 260.29 g/mol
InChI Key: AJNCHUMJVPZDCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate” were not found, it’s worth noting that similar compounds have been synthesized through various steps including acylation, sulfonation, and substitution .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate” can be represented by the Inchi Code: 1S/C11H21NO3/c1-10 (2,3)15-9 (13)12-7-5-11 (4,14)6-8-12/h14H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

“Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate” is a solid at room temperature . It has a molecular weight of 215.29 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of crizotinib-related compounds, demonstrating its importance in pharmaceutical research (D. Kong et al., 2016).

Structural Analysis and Synthesis Optimization

Studies involving this compound often focus on its structural analysis and synthesis optimization. For instance, research has been conducted to confirm its structure using spectroscopic methods and to improve the synthetic process for better yield and efficiency. This includes work on various analogs of the compound, highlighting the broader significance of this chemical in synthetic chemistry (Min Wang et al., 2015).

Application in Drug Synthesis

The compound also plays a role in the synthesis of small molecule drugs. For example, it has been used as an intermediate in the production of anticancer drugs, underscoring its potential in medicinal chemistry (Binliang Zhang et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P338+P351) .

properties

IUPAC Name

tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-10(2,3)18-9(14)12-6-4-11(15,5-7-12)8-13(16)17/h15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNCHUMJVPZDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704883
Record name tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

CAS RN

819800-93-6
Record name tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (52.65 g, 264 mmol) in nitromethane (21 mL) and ethanol (8 mL) was added a solution of sodium ethoxide in ethanol (2.67 M, 5.0 mL, 13.4 mmol). The mixture was stirred at rt and more ethanol (30 mL) was added. The mixture was sonicated for 15 min, stirred overnight, then sonicated again. To the mixture was added water (400 mL). The solid was isolated by filtration, washed with water (300 mL), and dried to yield tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate as a white solid, 67.60 g (98%).
Quantity
52.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

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